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Compound of Interest

Compound Name:
5-methyl-1-benzofuran-7-

carbaldehyde

CAS No.: 1369106-79-5

Cat. No.: B6146700

Get Quote

In modern medicinal chemistry, the benzofuran core is recognized as a "privileged scaffold"—a

molecular framework capable of serving as a ligand for a diverse array of biological receptors.

Among its functionalized variants, 5-methyl-1-benzofuran-7-carbaldehyde (1) has emerged

as a highly strategic building block [1].

As an Application Scientist, I select this specific scaffold for library generation due to two

distinct mechanistic advantages:

The 5-Methyl Hydrophobic Anchor: The methyl group at the C5 position provides essential

steric bulk and lipophilicity. When targeting central nervous system (CNS) receptors or the

hydrophobic hinge regions of kinases, this methyl group increases the partition coefficient

(LogP), driving superior blood-brain barrier (BBB) penetrance compared to unsubstituted

analogs.

The 7-Carbaldehyde Electrophilic Node: The aldehyde at the C7 position acts as a highly

reactive synthetic workhorse. It allows for rapid diversification via Knoevenagel

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b6146700#bc-rfq
https://www.benchchem.com/product/b6146700/docs?utm_src=pdf-body#the-privileged-scaffold-structural-rationale-mechanistic-causality
https://pubchemlite.lcsb.uni.lu/e/compound/82415603
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6146700?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


condensations, reductive aminations, and Wittig reactions, enabling the synthesis of

chalcones, imidazoles, and amides without disrupting the aromaticity of the benzofuran core.

Patent Landscape Analysis
The intellectual property surrounding benzofuran derivatives is vast, but patents specifically

leveraging the 7-carbaldehyde substitution pattern generally fall into three therapeutic domains:

metabolic disorders, CNS modulation, and neurodegenerative kinases.

Xanthine Oxidase (XO) Inhibitors: Recent patents have heavily protected aryl benzofuran

amides and chalcones derived from 7-carbaldehyde as potent XO inhibitors. These

compounds competitively bind to the molybdenum active site of XO, halting the conversion

of purines to uric acid. Lead compounds in this space have demonstrated sub-micromolar

IC50 values, positioning them as next-generation therapies for hyperuricemia and gout [2, 5].

Central Nervous System (CNS) Agents: Foundational patents, such as 2, established the

use of substituted benzofurans as selective serotonin reuptake inhibitors (SSRIs) for

depression. The 5-methyl substitution is frequently cited in claims to minimize off-target

cardiotoxicity [3].

LRRK2 Kinase Inhibitors: In the pursuit of disease-modifying treatments for Parkinson's

Disease, recent structure-guided discovery patents have utilized benzofuran fragments to

design brain-penetrant LRRK2 inhibitors. The benzofuran core mimics the adenine ring of

ATP, allowing it to anchor securely in the kinase domain [4].

Table 1: Key Patent Domains for Benzofuran Derivatives
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Therapeutic Target
Representative
Scaffold

Key Patent /
Clinical Focus

Mechanism of
Action

Xanthine Oxidase
Aryl Benzofuran

Amides

CN/US Grants (e.g.,

Cmpd 114)

Competitive inhibition

at the molybdenum

active site, reducing

uric acid.

Serotonin Transporter
Substituted

Benzofurans
US Patent 4,544,554

Blockade of SERT,

increasing synaptic

serotonin (CNS

depression).

LRRK2 Kinase
Benzofuran-

Quinazolines

Recent PD Patents

(e.g., CI 1021)

ATP-competitive hinge

binding; high BBB

penetrance for

Parkinson's.

Mechanistic Biology: Xanthine Oxidase Inhibition
To illustrate the biological utility of these derivatives, we examine the Xanthine Oxidase (XO)

pathway. XO catalyzes the oxidation of hypoxanthine to xanthine, and subsequently to uric

acid. Overproduction leads to urate crystal deposition (gout) and reactive oxygen species

(ROS) generation. Benzofuran derivatives synthesized from the 7-carbaldehyde scaffold act as

competitive inhibitors, physically occluding the substrate channel.

Hypoxanthine
Xanthine Oxidase Xanthine

Xanthine Oxidase Uric Acid
(Pathogenic)

5-Methyl-1-benzofuran
Derivatives

Click to download full resolution via product page

Fig 1: Mechanism of Xanthine Oxidase inhibition by benzofuran derivatives.

Self-Validating Experimental Protocols
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A robust drug discovery pipeline requires protocols that validate themselves intrinsically,

preventing the propagation of false positives. Below are the methodologies for synthesizing

and screening these derivatives.

Protocol 1: Synthesis of 5-Methyl-1-benzofuran-7-
chalcone Derivatives

Objective: Generate a library of electrophilic chalcones for high-throughput screening.

Step 1: Scaffold Preparation. Dissolve 5-methyl-1-benzofuran-7-carbaldehyde (1.0 eq)

and a substituted acetophenone (1.1 eq) in anhydrous ethanol. Causality: Anhydrous ethanol

prevents the hydrolysis of the intermediate enolate, ensuring high nucleophilic attack

efficiency.

Step 2: Base Catalysis. Add 10% aqueous NaOH dropwise at 0°C. Causality: Base catalysis

is specifically chosen over acid catalysis to protect the electron-rich furan ring from

electrophilic ring-opening or polymerization. The low temperature controls the exothermic

aldol condensation.

Step 3: Self-Validating Reaction Monitoring. Monitor via TLC (Hexane:EtOAc 8:2). Validation:

The disappearance of the UV-active aldehyde spot (254 nm) confirms reaction completion.

Step 4: Isolation and Orthogonal Validation. Acidify with 1M HCl, filter the precipitate, and

recrystallize from ethanol. Validation: Perform 1H-NMR. The presence of a doublet at ~7.6

ppm with a coupling constant ( J ) of 15–16 Hz self-validates the exclusive formation of the

trans (E)-alkene, confirming the stereoselectivity of the Knoevenagel-type condensation.

Protocol 2: Self-Validating High-Throughput Xanthine
Oxidase Assay

Objective: Quantify the IC50 of synthesized derivatives against XO.

Step 1: Reagent Preparation. Prepare 50 mM sodium phosphate buffer (pH 7.4). Causality:

This pH mimics physiological conditions and maintains the ionization state of the

molybdenum-pterin center in XO, which is critical for substrate binding.
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Step 2: Assay Assembly. In a 96-well UV-transparent plate, add buffer, XO enzyme (0.05

U/mL), and the benzofuran derivative (varying concentrations). Incubate for 15 mins at 37°C.

Causality: Pre-incubation allows the inhibitor to achieve binding equilibrium with the enzyme

before the substrate is introduced, essential for accurate IC50 determination.

Step 3: Reaction Initiation. Add xanthine (substrate) to a final concentration of 50 µM.

Step 4: Self-Validating Readout & Controls. Measure absorbance kinetically at 295 nm for 10

minutes.

Validation System:

Positive Control: Allopurinol must show >90% inhibition, validating enzyme activity.

Negative Control: Vehicle (DMSO) establishes the baseline maximum reaction velocity

(Vmax).

Interference Control: A well containing only the benzofuran derivative and buffer (no

enzyme/substrate) is measured at 295 nm. This self-validates that the compound does

not auto-absorb at the detection wavelength, ruling out false-positive inhibition.

1. Scaffold Selection
(CAS 1369106-79-5)

2. Claisen-Schmidt Condensation
(Base Catalyzed)

3. Self-Validation
(LC-MS & 1H-NMR trans-alkene check)

4. In Vitro Screening
(Orthogonal Controls Included)
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Fig 2: Self-validating workflow for synthesizing and screening benzofuran derivatives.

Predictive Structure-Activity Relationship (SAR)
Data
By analyzing the patent landscape and historical assay data, we can construct a predictive

SAR model for derivatives originating from the 5-methyl-1-benzofuran-7-carbaldehyde
scaffold.

Table 2: Predictive SAR Data for 7-Carbaldehyde
Derivatives

Substitution at
C7 (from
Carbaldehyde)

C5
Substitution

Predicted
LogP

Target Affinity
(IC50)

Primary
Liability

Unsubstituted

Aldehyde

(Scaffold)

-CH3 2.8 N/A (Reactive)
High reactivity

(Off-target)

Chalcone

(Phenyl-enone)
-CH3 4.2 XO: < 5 µM

Poor aqueous

solubility

Imidazole-fused -CH3 3.1 LRRK2: < 10 nM
CYP450

inhibition

Carboxamide

(via

oxidation/amidati

on)

-CH3 2.5 XO: < 1 µM Rapid clearance

Conclusion
The 5-methyl-1-benzofuran-7-carbaldehyde scaffold represents a highly versatile node in

medicinal chemistry. By leveraging the lipophilicity of the 5-methyl group and the synthetic

tractability of the 7-carbaldehyde, researchers can efficiently navigate the patent landscape to

develop novel, patentable therapeutics targeting metabolic and neurodegenerative diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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